4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester
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Overview
Description
ML071 Analog is a compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a highly selective agonist of the muscarinic acetylcholine receptor, specifically targeting the M1 subtype. This compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically begins with the preparation of the core structure, followed by the addition of various functional groups to enhance its potency and selectivity .
Industrial Production Methods
Industrial production of ML071 Analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ML071 Analog undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ML071 Analog include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
ML071 Analog has a wide range of scientific research applications, including:
Chemistry: Used as a probe molecule to study the structure-activity relationship of muscarinic acetylcholine receptors.
Biology: Employed in the investigation of cellular signaling pathways and receptor-ligand interactions.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
ML071 Analog exerts its effects by selectively binding to the M1 subtype of the muscarinic acetylcholine receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the activation of G-proteins and the subsequent activation of downstream effectors such as phospholipase C and protein kinase C .
Comparison with Similar Compounds
Similar Compounds
VU0357017 hydrochloride: Another selective agonist of the M1 muscarinic acetylcholine receptor with similar applications in neurological research.
Uniqueness
ML071 Analog is unique in its high selectivity for the M1 muscarinic acetylcholine receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to penetrate the central nervous system and its potential therapeutic applications in treating neurological disorders further distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H24ClN3O3 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-chlorobenzoyl)amino]ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O3/c1-2-24-17(23)21-11-7-15(8-12-21)19-9-10-20-16(22)13-3-5-14(18)6-4-13/h3-6,15,19H,2,7-12H2,1H3,(H,20,22) |
InChI Key |
IPVPLIZVICKGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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